Ninerafaxstat trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ninerafaxstat trihydrochloride is a novel investigational compound primarily developed for the treatment of cardiovascular diseases. It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed. This compound is currently under clinical trials for its efficacy and safety in treating conditions such as non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction .
準備方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions for Ninerafaxstat trihydrochloride are not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of hydrochloride groups to form the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification processes such as crystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Ninerafaxstat trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and properties.
Reduction: This involves the addition of hydrogen or the removal of oxygen, potentially leading to different derivatives of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction could yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different pharmacological properties .
科学的研究の応用
Ninerafaxstat trihydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study energy metabolism and the effects of various chemical modifications.
Biology: Investigated for its role in cellular energy production and metabolic pathways.
Medicine: Under clinical trials for treating cardiovascular diseases by improving myocardial metabolic efficiency.
作用機序
Ninerafaxstat trihydrochloride acts as a partial fatty acid oxidation inhibitor. It shifts myocardial substrate utilization in favor of glucose oxidation, thereby generating more ATP per unit of oxygen consumed. This increases myocardial metabolic efficiency and improves cardiac energetics. The compound targets mitochondrial pathways and enhances energy production, which is crucial for treating conditions like non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction .
類似化合物との比較
Similar Compounds
Trimetazidine: Another partial fatty acid oxidation inhibitor used to treat angina.
Ranolazine: Used for chronic angina, it also affects myocardial energy metabolism.
Perhexiline: A metabolic modulator that inhibits carnitine palmitoyltransferase.
Uniqueness
Ninerafaxstat trihydrochloride is unique in its specific mechanism of action and its potential to improve myocardial metabolic efficiency more effectively than other similar compounds. Its development for non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction sets it apart from other metabolic modulators .
特性
CAS番号 |
2311824-72-1 |
---|---|
分子式 |
C22H32Cl3N3O5 |
分子量 |
524.9 g/mol |
IUPAC名 |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride |
InChI |
InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H |
InChIキー |
XDBODYSZDLGFRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。